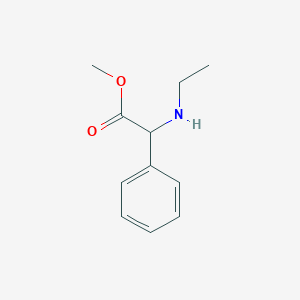
Methyl 2-(ethylamino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-2-phenylacetate is an organic compound with a complex structure that includes an ester functional group, an ethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-2-phenylacetate typically involves the esterification of 2-(ethylamino)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(ethylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(ethylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- Methyl 2-(methylamino)-2-phenylacetate
- Ethyl 2-(ethylamino)-2-phenylacetate
- Methyl 2-(ethylamino)-2-(4-methylphenyl)acetate
Comparison: Methyl 2-(ethylamino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.
Biological Activity
Methyl 2-(ethylamino)-2-phenylacetate, a compound characterized by its ethylamino and phenylacetate groups, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
The compound features an ethylamino group which plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethylamino group facilitates hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.
- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic processes.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures can reduce inflammation markers in vitro.
- Analgesic Properties : The compound may exhibit pain-relief properties, akin to other phenylacetate derivatives.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases.
Data Table: Biological Activities and Mechanisms
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was tested on human cell lines to assess its anti-inflammatory properties. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting that the compound effectively inhibits inflammatory pathways.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration of this compound resulted in decreased neuronal loss and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-2-phenylacetate |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10(11(13)14-2)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |
InChI Key |
MOPSWWKBVQWSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















